3-(2-Bromo-4-chlorophenyl)isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-5H |
InChI Key |
ZCFOWNMZYWYGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NOC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Bromo 4 Chlorophenyl Isoxazole and Its Analogues
1,3-Dipolar Cycloaddition Reactions in the Formation of 3-(2-Bromo-4-chlorophenyl)isoxazole
The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction involves the concertedly or stepwise addition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, typically an alkyne or an alkene. wikipedia.org
Nitrile Oxide Generation Strategies
The key intermediate for the synthesis of this compound via this route is the 2-bromo-4-chlorophenylnitrile oxide. The in situ generation of this reactive species is crucial as nitrile oxides are prone to dimerization. Several methods are available for their formation from various precursors.
From Oximes: The most common method for generating nitrile oxides is the dehydration of aldoximes. This is typically achieved by the halogenation of the aldoxime followed by dehydrohalogenation with a base. For the synthesis of 2-bromo-4-chlorophenylnitrile oxide, the corresponding 2-bromo-4-chlorobenzaldoxime would be the starting material. Common halogenating agents include N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in the presence of a base like triethylamine (B128534) or pyridine (B92270). More recently, greener protocols have been developed, such as the use of NaCl/Oxone for the oxidation of aldoximes to generate nitrile oxides in situ. nih.gov Another mild and efficient method involves the use of tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, for the conversion of oximes to nitrile oxides. organic-chemistry.org
From Nitro Compounds: Primary nitroalkanes can also serve as precursors to nitrile oxides. The dehydration of a-nitroalkenes or the reaction of nitroalkanes with dehydrating agents like phenyl isocyanate in the presence of a catalytic amount of triethylamine can generate nitrile oxides. However, this method is less common for the synthesis of aryl nitrile oxides.
Through Oxidation: The oxidation of aldoximes offers another route to nitrile oxides. Reagents like lead tetraacetate (LTA) or (diacetoxyiodo)benzene (B116549) (DIB) can be employed. A solvent-free method using iodobenzene (B50100) diacetate has been reported for the synthesis of 3,5-diarylisoxazoles from chalcone (B49325) oximes, which proceeds through a nitrile oxide intermediate. chemicalbook.com
| Reagent System | Precursor | Key Features | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) / Triethylamine | Aldoxime | Classical and widely used method. | mdpi.com |
| NaCl / Oxone | Aldoxime | Green and efficient protocol. | nih.gov |
| tert-Butyl hypoiodite (t-BuOI) | Aldoxime | Mild conditions, good yields. | organic-chemistry.org |
| (Diacetoxyiodo)benzene (DIB) | Chalcone Oxime | Solvent-free conditions for some applications. | chemicalbook.com |
Alkyne and Alkene Dipolarophiles in Isoxazole (B147169) Ring Formation
Once the 2-bromo-4-chlorophenylnitrile oxide is generated in situ, it readily undergoes cycloaddition with a suitable dipolarophile.
Alkynes: The reaction of a nitrile oxide with an alkyne directly yields a stable aromatic isoxazole ring. For the synthesis of this compound, the simplest alkyne, acetylene (B1199291), would be required. However, due to the gaseous nature of acetylene, terminal alkynes of the form R-C≡CH are more commonly used, which would lead to 3-(2-bromo-4-chlorophenyl)-5-substituted-isoxazoles. The reaction is often highly regioselective.
Alkenes: When an alkene is used as the dipolarophile, the initial product of the cycloaddition is an isoxazoline (B3343090) (a dihydroisoxazole). wikipedia.org To obtain the aromatic isoxazole, a subsequent oxidation step is necessary. Various oxidizing agents can be employed for this dehydrogenation, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The use of alkenes allows for the introduction of substituents at the 4- and 5-positions of the isoxazole ring and can offer different stereochemical outcomes.
Regioselectivity Control in 3,5-Disubstituted Isoxazole Synthesis
When an unsymmetrical alkyne (R-C≡CH) is used as the dipolarophile for the reaction with 2-bromo-4-chlorophenylnitrile oxide, two regioisomers can potentially be formed: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. The regioselectivity of this cycloaddition is governed by both electronic and steric factors, as explained by Frontier Molecular Orbital (FMO) theory. researchgate.netmdpi.com
In general, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction of an aryl nitrile oxide with a terminal alkyne, the dominant interaction is typically between the HOMO of the alkyne and the LUMO of the nitrile oxide. This usually leads to the formation of the 3,5-disubstituted isoxazole as the major product. The presence of the bulky 2-bromo-4-chlorophenyl group on the nitrile oxide would further sterically favor the formation of the 3,5-disubstituted regioisomer. The bromine atom on the carbazole-1,4-dione has been shown to effectively orient the 1,3-dipolar cycloaddition. researchgate.net
Stereochemical Considerations in Cycloaddition Pathways
When alkenes are used as dipolarophiles, the 1,3-dipolar cycloaddition can proceed through a concerted mechanism, which is stereospecific. This means that the stereochemistry of the alkene is retained in the resulting isoxazoline product. For example, a cis-alkene will give a cis-substituted isoxazoline, and a trans-alkene will give a trans-substituted isoxazoline. However, stepwise mechanisms involving a diradical or zwitterionic intermediate are also possible, which can lead to a loss of stereospecificity. The exact mechanism can be influenced by the nature of the nitrile oxide, the dipolarophile, and the reaction conditions. youtube.com
Alternative Cyclization and Condensation Approaches for this compound
While 1,3-dipolar cycloaddition is a primary method, other cyclization strategies can also be employed for the synthesis of isoxazoles.
Cyclization of Chalcones and Related α,β-Unsaturated Ketones with Hydroxylamine (B1172632)
A classical and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) or other α,β-unsaturated ketones with hydroxylamine. derpharmachemica.comresearchgate.netnih.gov The synthesis of this compound via this route would require a chalcone with the 2-bromo-4-chlorophenyl group at the appropriate position.
The general procedure involves the condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of a base (Claisen-Schmidt condensation) to form the chalcone intermediate. nih.govresearchgate.net For instance, the reaction of an acetophenone with 2-bromo-4-chlorobenzaldehyde (B1282380) would yield a chalcone that, upon reaction with hydroxylamine, could potentially form the desired isoxazole. The reaction of the chalcone with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide leads to the formation of the isoxazole ring. derpharmachemica.comnih.govorientjchem.org
The mechanism involves the initial Michael addition of hydroxylamine to the β-carbon of the α,β-unsaturated ketone, followed by cyclization and dehydration to afford the final isoxazole product. nih.gov The regiochemical outcome, i.e., which aryl group ends up at the 3-position and which at the 5-position of the isoxazole, depends on the specific chalcone precursor and the reaction conditions.
| Starting Materials | Intermediate | Final Product | Key Reagents | Reference |
|---|---|---|---|---|
| Substituted Acetophenone and Benzaldehyde | Chalcone (α,β-Unsaturated Ketone) | 3,5-Disubstituted Isoxazole | Base (e.g., NaOH, KOH) for chalcone synthesis; Hydroxylamine hydrochloride for cyclization. | derpharmachemica.comnih.gov |
Metal-Catalyzed and Metal-Free Synthetic Routes
The synthesis of this compound and its analogues predominantly relies on the versatile 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of a nitrile oxide from a corresponding aldoxime, which then reacts with an alkyne.
In the context of synthesizing the title compound, 2-bromo-4-chlorobenzaldehyde oxime serves as the precursor to the reactive 2-bromo-4-chlorobenzonitrile (B1290527) oxide intermediate. This intermediate can then undergo a [3+2] cycloaddition with a suitable alkyne. For the synthesis of the parent this compound, acetylene or a synthetic equivalent would be the required dipolarophile.
Metal-Catalyzed Routes:
Palladium and copper catalysts are frequently employed to facilitate and control the regioselectivity of the cycloaddition. For instance, Sonogashira coupling conditions can be adapted to couple a terminal alkyne with an aryl halide, followed by an in-situ cycloaddition. While no specific examples for this compound were found, the general principle involves the use of catalysts like Pd(PPh₃)₄ and a copper(I) co-catalyst to promote the formation of the isoxazole ring under mild conditions. researchgate.netwikipedia.orgnih.gov
Metal-Free Routes:
Growing interest in green chemistry has spurred the development of metal-free synthetic methodologies. These approaches often rely on the use of alternative energy sources or efficient organocatalysts to promote the cycloaddition. The in-situ generation of nitrile oxides from aldoximes using mild oxidizing agents, followed by their reaction with alkynes, is a common metal-free strategy. wikipedia.orgresearchgate.net The synthesis of various 2,4-disubstituted isoxazoles has been achieved through a 1,3-dipolar cycloaddition reaction via nitrile oxide, highlighting the broad applicability of this metal-free approach. edu.krd
Microwave-Assisted and Green Chemistry Methodologies for Isoxazole Formation
The quest for more efficient and environmentally benign synthetic methods has led to the adoption of microwave irradiation and other green chemistry principles in isoxazole synthesis.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields for the formation of isoxazole rings. The 1,3-dipolar cycloaddition reaction, in particular, benefits from microwave irradiation, often leading to cleaner reactions with fewer byproducts. nih.gov This technique allows for rapid heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. While specific conditions for the microwave-assisted synthesis of this compound are not detailed in the available literature, the general methodology is widely applicable to the synthesis of 3-aryl isoxazoles. nih.gov
Green Chemistry Approaches:
Green chemistry principles, such as the use of non-toxic solvents and reagents, and atom economy, are increasingly being applied to isoxazole synthesis. The use of water as a solvent, or solvent-free reaction conditions, are key aspects of these methodologies. For example, the synthesis of 3,5-disubstituted isoxazoles has been reported in aqueous media without the need for a catalyst. nih.gov Furthermore, ultrasound irradiation has been explored as an alternative energy source to promote isoxazole formation, often leading to shorter reaction times and higher yields under milder conditions. rsc.org
Post-Synthetic Functionalization and Derivatization Strategies for this compound
Once synthesized, the this compound scaffold offers multiple sites for further chemical modification, enabling the creation of a diverse library of derivatives for various research purposes.
Chemical Transformations at the Isoxazole Ring System
The isoxazole ring, while aromatic, exhibits distinct reactivity patterns that can be exploited for functionalization.
C-H Functionalization:
Direct C-H functionalization of the isoxazole ring is an attractive strategy for introducing new substituents. Palladium-catalyzed C-H arylation has been described for isoxazoles, allowing for the introduction of aryl groups at the C4 and C5 positions. researchgate.net While specific examples for this compound are not available, this methodology presents a potential route for derivatization.
Ring-Opening Reactions:
The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, providing a pathway to other heterocyclic systems or acyclic compounds. For instance, reductive ring opening of isoxazoles can lead to the formation of enamines, which can then be cyclized to form pyridones. nih.gov Additionally, bromo-lactamization has been reported as a method for the transformation of isoxazole amides into spiro-isoxazoline-lactams. rsc.orgrsc.org
Modifications of the (2-Bromo-4-chlorophenyl) Moiety
The 2-bromo-4-chlorophenyl group provides two distinct halogen atoms that can be selectively functionalized, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective transformations.
Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom at the 2-position of the phenyl ring is more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine atom at the 4-position. This allows for the selective coupling of various boronic acids or their esters at the 2-position, leading to the synthesis of biaryl compounds while retaining the chloro substituent. rsc.orgmdpi.comwikipedia.org
Sonogashira Coupling:
Similar to the Suzuki coupling, the Sonogashira reaction enables the formation of carbon-carbon bonds, specifically by coupling a terminal alkyne with an aryl halide. The greater reactivity of the aryl bromide allows for the selective introduction of an alkynyl group at the 2-position of the phenyl ring. researchgate.netwikipedia.orgnih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction can be used to couple a wide range of amines with the aryl bromide at the 2-position of the phenyl ring, providing access to a variety of N-aryl derivatives. nih.govresearchgate.netresearchgate.netdntb.gov.ua
Introduction of Diverse Substituents to Enhance Research Scope
The combination of the synthetic and functionalization strategies described above allows for the introduction of a wide array of substituents onto the this compound core, thereby expanding its utility in various fields of chemical research.
| Modification Site | Reaction Type | Potential Substituents |
| Isoxazole C4/C5 | C-H Arylation | Aryl groups |
| Isoxazole N-O bond | Reductive Ring Opening | Access to pyridone structures |
| Phenyl C2 (Bromo) | Suzuki-Miyaura Coupling | Aryl, heteroaryl groups |
| Phenyl C2 (Bromo) | Sonogashira Coupling | Alkynyl groups |
| Phenyl C2 (Bromo) | Buchwald-Hartwig Amination | Primary and secondary amines, amides |
The selective functionalization of the bromine atom allows for the introduction of diverse building blocks, which can then be further modified. For example, an introduced alkynyl group via Sonogashira coupling can participate in subsequent cycloaddition reactions. Similarly, an amino group introduced via Buchwald-Hartwig amination can be acylated or used as a handle for further derivatization. The remaining chloro group can potentially be functionalized under more forcing conditions, offering a pathway to tri-substituted phenyl derivatives. This step-wise functionalization provides a powerful platform for generating novel and complex molecular architectures based on the this compound scaffold.
Advanced Structural Elucidation and Conformational Analysis of 3 2 Bromo 4 Chlorophenyl Isoxazole
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Extended Structure Analysis
To date, a single crystal X-ray diffraction study for 3-(2-bromo-4-chlorophenyl)isoxazole has not been reported in the reviewed literature. However, analysis of closely related structures, such as 3,5-bis(4-fluorophenyl)isoxazole, provides valuable insights into the expected solid-state conformation. nih.gov In the crystal structure of this analogue, the isoxazole (B147169) ring is essentially planar. The dihedral angle between the phenyl ring and the isoxazole ring is a key conformational parameter. For instance, in 3,5-bis(4-fluorophenyl)isoxazole, the terminal benzene (B151609) rings form a dihedral angle of 24.23 (3)° with the isoxazole ring. nih.gov
For this compound, it is anticipated that the isoxazole ring will also be planar. The torsion angle between the 2-bromo-4-chlorophenyl group and the isoxazole ring will be influenced by steric hindrance from the ortho-bromo substituent, likely leading to a non-coplanar arrangement. This twisting is a common feature in 3-arylisoxazoles. researchgate.net A definitive determination of bond lengths, bond angles, and the crystal packing arrangement awaits an experimental SCXRD study of a suitable single crystal.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule.
Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC) for Connectivity and Spatial Relationships
¹H NMR: The proton spectrum is expected to show signals for the isoxazole ring proton and the three protons of the dichlorophenyl ring. The isoxazole H-4 proton should appear as a singlet in the downfield region, typically around δ 6.8-7.0 ppm. rsc.org The aromatic protons will exhibit a complex splitting pattern due to their meta and para couplings.
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The isoxazole carbons (C3, C4, and C5) are expected to resonate at approximately δ 160-170 ppm (C3 and C5) and δ 100-110 ppm (C4). rsc.org The chemical shifts of the phenyl ring carbons will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
2D NMR:
COSY (Correlation Spectroscopy) would reveal the coupling between the adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings (2-3 bonds), for example, between the isoxazole H-4 proton and the C3 and C5 carbons, and between the phenyl protons and the isoxazole C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the spatial proximity between the ortho-protons of the phenyl ring and the isoxazole ring protons, which would help to define the preferred conformation of the aryl-isoxazole bond.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoxazole H4 | ~6.9 | ~105 |
| Isoxazole C3 | - | ~162 |
| Isoxazole C5 | - | ~170 |
| Phenyl H3 | ~7.6 | ~132 |
| Phenyl H5 | ~7.4 | ~130 |
| Phenyl H6 | ~7.8 | ~128 |
| Phenyl C1 | - | ~129 |
| Phenyl C2 | - | ~125 |
| Phenyl C4 | - | ~135 |
Note: These are predicted values based on analogous compounds and may differ from experimental values.
Variable-Temperature NMR for Conformational Dynamics and Rotational Barriers of Aryl-Isoxazole Systems
Variable-temperature (VT) NMR studies could provide valuable information about the conformational dynamics of the this compound molecule. Specifically, VT-NMR could be used to study the rotational barrier around the C-C bond connecting the phenyl ring and the isoxazole ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the coalescence temperature and the chemical shift difference between the signals can be used to calculate the free energy of activation for the rotational process. No such studies have been reported for this specific compound.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. wpmucdn.com
Expected Vibrational Frequencies:
C-H stretching (aromatic and isoxazole): 3100-3000 cm⁻¹
C=N stretching (isoxazole): 1610-1590 cm⁻¹ wpmucdn.com
C=C stretching (aromatic and isoxazole): 1600-1450 cm⁻¹
C-O stretching (isoxazole): 1250-1150 cm⁻¹ wpmucdn.com
C-Cl stretching: 800-600 cm⁻¹
C-Br stretching: 700-500 cm⁻¹
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which is useful for identification and quality control.
Vibrational Mode Assignments
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Isoxazole C-H Stretch | 3150 - 3050 |
| C=N Stretch | 1610 - 1590 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Isoxazole C=C Stretch | 1500 - 1400 |
| C-O-N Stretch | 1250 - 1150 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 700 - 500 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass of this compound (C₉H₅BrClNO) is 256.9297. chemscene.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value with high precision (typically within 5 ppm).
The isotopic pattern of the molecular ion peak would be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex cluster of peaks for the molecular ion.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal the characteristic fragmentation pathways of the molecule. Expected fragmentation could involve the cleavage of the isoxazole ring, loss of CO, and loss of the halogen atoms.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is used to study chiral molecules. This compound itself is not chiral and therefore would not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution at the isoxazole ring or on a side chain, the resulting enantiomers would be distinguishable by ECD. The ECD spectrum would provide information about the absolute configuration of the chiral centers. Currently, there are no reports in the literature on the synthesis or chiroptical analysis of chiral derivatives of this compound.
Chemical Reactivity and Mechanistic Transformations of 3 2 Bromo 4 Chlorophenyl Isoxazole
Reactivity of the Isoxazole (B147169) Heterocycle
The isoxazole ring, a five-membered aromatic heterocycle, possesses unique electronic properties that make it susceptible to specific types of reactions, including ring-opening, cycloadditions, and substitution reactions.
Ring-Opening Reactions and Subsequent Transformations
The N-O bond within the isoxazole ring is inherently weak and can be cleaved under certain reductive or basic conditions. This ring-opening process generates versatile intermediates that can be further transformed into other functional groups. For example, catalytic hydrogenation can reductively cleave the N-O bond to form an enaminone intermediate, which can then be hydrolyzed to produce a 1,3-dicarbonyl compound.
| Starting Material | Reagents and Conditions | Intermediate | Final Product |
|---|---|---|---|
| 3-(2-Bromo-4-chlorophenyl)isoxazole | H₂, Pd/C | Enaminone | 1-(2-Bromo-4-chlorophenyl)propane-1,3-dione |
| This compound | NaOEt, EtOH | β-ketonitrile | Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile |
Inverse Electron-Demand Hetero-Diels-Alder Reactions Leading to Pyridine (B92270) Derivatives
Isoxazoles can function as dienes in inverse electron-demand hetero-Diels-Alder reactions. The electron-withdrawing nature of the 3-(2-bromo-4-chlorophenyl) substituent facilitates this reactivity. When reacted with electron-rich dienophiles, such as enamines or ynamines, a transient cycloadduct is formed. This intermediate can then undergo a ring-opening and elimination cascade to yield highly substituted pyridine derivatives, offering a valuable synthetic route to this class of compounds.
Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring
The isoxazole ring is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, reactions can be forced to occur, typically at the C4-position, which is the most nucleophilic carbon on the ring.
Conversely, the electron-deficient character of the isoxazole ring makes it susceptible to nucleophilic attack, particularly at the C5 position. The presence of the electron-withdrawing phenyl group at C3 enhances this reactivity. Such an attack can be the initial step leading to ring-opening reactions.
Reactivity of the Bromo and Chloro Substituents on the Phenyl Ring
The halogen atoms on the phenyl ring serve as versatile handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl Coupling
The difference in reactivity between the bromine and chlorine substituents allows for selective transformations. The C-Br bond is more readily activated by palladium catalysts than the C-Cl bond, enabling site-selective cross-coupling reactions.
Suzuki Coupling: This reaction facilitates the formation of a new C-C bond by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base.
Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
| Reaction Type | Reactants | Catalyst System | Product |
|---|---|---|---|
| Suzuki Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(2-Aryl-4-chlorophenyl)isoxazole |
| Heck Reaction | This compound, Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-(2-Alkenyl-4-chlorophenyl)isoxazole |
| Sonogashira Coupling | This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-Alkynyl-4-chlorophenyl)isoxazole |
Nucleophilic Aromatic Substitution Pathways
While less common than cross-coupling reactions for this substrate, nucleophilic aromatic substitution (SNAr) can occur. The electron-withdrawing effect of the isoxazole ring can activate the attached phenyl ring to nucleophilic attack. Generally, the chlorine atom would be the target of such a reaction, though it is not optimally positioned for activation (para to the substituent). Consequently, forcing conditions, such as high temperatures and strong nucleophiles, are often necessary to achieve substitution. The bromine atom is typically less reactive in SNAr reactions compared to chlorine under these conditions.
Mechanistic Studies of Key Reactions Involving this compound
The chemical reactivity of this compound is governed by the interplay of the electron-deficient isoxazole ring and the substituted phenyl group. Mechanistic studies, while not exhaustively focused on this specific molecule, can be inferred from research on analogous halogenated and phenyl-substituted isoxazoles. These studies are crucial for understanding and predicting the compound's behavior in various chemical transformations.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states in reactions involving isoxazoles often relies on a combination of experimental trapping studies and computational modeling. For this compound, key reactions likely involve transformations of the isoxazole ring or reactions at the halogenated phenyl ring.
One of the fundamental reactions of isoxazoles is their ring-opening, which can be initiated by heat, light, or chemical reagents. Under thermal or photochemical conditions, isoxazoles can rearrange to form various isomers, often proceeding through transient intermediates like vinyl nitrenes or 2H-azirines. For instance, photochemical studies on phenyl-substituted isoxazoles suggest that excitation can lead to the cleavage of the weak N-O bond, a critical step in their transformation. researchgate.net
In the context of transition metal-catalyzed reactions, the oxidative addition of a metal catalyst to the N-O bond of the isoxazole ring is a proposed key step. chemrxiv.org This process would lead to a metallacyclic intermediate. The structure and stability of such intermediates are critical in determining the reaction outcome. For this compound, the presence of bromo and chloro substituents on the phenyl ring could also allow for oxidative addition at the C-Br bond, leading to different sets of intermediates and potentially competing reaction pathways.
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in mapping the potential energy surfaces of isoxazole reactions. For example, in the hetero-Diels-Alder reaction of isoxazoles with enamines to form pyridines, a [2.2.1]-oxazabicyclic intermediate has been proposed. chemrxiv.org The subsequent steps, whether proceeding through ring-opening before or after the elimination of a leaving group, are distinguished by the energies of their respective transition states.
In reactions involving nucleophilic attack, the initial intermediate would be a Meisenheimer-like complex if the attack occurs on the phenyl ring, or an adduct to the C=N bond of the isoxazole. The regioselectivity of such attacks would be influenced by the electronic effects of the bromo, chloro, and isoxazolyl substituents.
A bromo-lactamization reaction of isoxazole amides has been reported to proceed through a bromonium ion intermediate formed at the isoxazole double bond. noahrflynn.com Subsequent intramolecular attack by the amide nitrogen leads to the formation of a spiro-isoxazoline-lactam. A similar electrophilic attack on the isoxazole ring of this compound could be envisaged, leading to corresponding intermediates.
Table 1: Postulated Intermediates in Reactions of Substituted Isoxazoles
| Reaction Type | Postulated Intermediate | Method of Elucidation |
| Photochemical Rearrangement | Vinyl Nitrene, 2H-Azirine | Spectroscopic analysis, computational modeling researchgate.net |
| Transition Metal-Catalyzed Ring Opening | Metallacycle | Inferred from product analysis, computational modeling chemrxiv.org |
| Hetero-Diels-Alder | [2.2.1]-Oxazabicycle | Computational modeling (DFT) chemrxiv.org |
| Bromo-lactamization | Bromonium Ion | Product analysis, mechanistic proposal noahrflynn.com |
| Bioactivation | Quinone-methide, Enimine | Metabolite identification, computational modeling nih.gov |
Kinetic Studies and Energy Profiling of Reaction Pathways
Kinetic studies provide quantitative data on reaction rates, which, when combined with computational energy profiling, offer a detailed picture of the reaction mechanism. For this compound, such studies would be essential to determine the feasibility of different reaction pathways and to optimize reaction conditions.
The energy profile of a reaction maps the energy of the system as it progresses from reactants to products, highlighting the activation energies of transition states and the relative stabilities of intermediates. For instance, in the computationally studied conversion of isoxazoles to pyridines, the energy barrier for the initial [4+2]-cycloaddition was found to be the rate-determining step. chemrxiv.org The presence of a Lewis acid catalyst was shown to significantly lower this barrier.
In the context of bioactivation, which involves metabolic transformations, the kinetics of enzymatic reactions are of paramount importance. Studies on isoxazole-containing inhibitors have shown that the rate of metabolic conversion can be highly dependent on the substitution pattern of the isoxazole and any attached rings. nih.gov The formation of reactive metabolites, such as quinones or enimines, proceeds through specific pathways with distinct energy profiles. nih.gov
The "halogen dance" rearrangement, observed for iodooxazoles, is another reaction where kinetic and energy profiling would be insightful. This reaction involves the base-mediated migration of a halogen atom. The relative energies of the organolithium intermediates and the transition states for halogen migration would determine the product distribution. While not directly studied for the bromo-chloro compound, the principles would be similar.
Table 2: Representative Energy Barriers for Key Steps in Isoxazole Reactions from Computational Studies
| Reaction | Key Step | Calculated Activation Energy (kcal/mol) | Catalyst/Conditions |
| Isoxazole to Pyridine Conversion | [4+2] Cycloaddition | 42 | Uncatalyzed chemrxiv.org |
| Isoxazole to Pyridine Conversion | [4+2] Cycloaddition | <19 | TiCl₄ catalyzed chemrxiv.org |
| Isoxazole to Pyridine Conversion | Amine loss before ring opening | >50 | Uncatalyzed and TiCl₄ catalyzed chemrxiv.org |
| Isoxazole to Pyridine Conversion | Ring opening before amine loss | ~25-35 | Uncatalyzed and TiCl₄ catalyzed chemrxiv.org |
Note: These values are for a model system and would vary for this compound.
Role of Catalysts and Solvent Effects on Reactivity
Catalysts and solvents can profoundly influence the reactivity of this compound by altering reaction rates, selectivities, and even the mechanistic pathway itself.
Catalysts:
Transition Metals: Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used to mediate reactions of isoxazoles. rsc.org They can facilitate cross-coupling reactions at the C-Br bond of the phenyl ring (e.g., Suzuki, Heck, Sonogashira couplings). The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The choice of ligand on the metal center is crucial for modulating the catalyst's activity and selectivity. Transition metals can also catalyze the ring opening of isoxazoles, leading to various nitrogen-containing heterocycles. chemrxiv.orgrsc.org
Lewis Acids: Lewis acids, such as titanium tetrachloride (TiCl₄), have been shown to catalyze the hetero-Diels-Alder reaction of isoxazoles. chemrxiv.org They activate the isoxazole by coordinating to the nitrogen or oxygen atom, thereby lowering the energy of the LUMO and accelerating the cycloaddition step.
Brønsted Acids and Bases: Brønsted acids can protonate the nitrogen atom of the isoxazole ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Bases can deprotonate acidic protons in the molecule or in other reactants, facilitating condensation or elimination reactions. For example, in the synthesis of some isoxazoles from chalcones, a base is used to generate the hydroxylamine (B1172632) anion in situ. nih.gov
Solvent Effects:
The polarity and coordinating ability of the solvent can have a significant impact on the reaction mechanism.
Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in the [3+2] cycloaddition reaction to form 3,4,5-trisubstituted isoxazoles, the use of polar solvents like water or methanol (B129727) was found to favor the desired cycloaddition over competing side reactions. chemscene.com
Nonpolar Solvents: Nonpolar solvents may favor concerted, less polar reaction pathways. In some cases, the choice of a nonpolar solvent can completely change the product distribution.
Coordinating Solvents: Solvents that can coordinate to the catalyst or reactants can influence the reaction outcome. For example, a coordinating solvent might compete with a reactant for a coordination site on a metal catalyst, thereby inhibiting the reaction.
The interplay between the catalyst and solvent is also critical. A catalyst that is highly active in one solvent may be completely inactive in another. Therefore, the optimization of both is essential for developing efficient and selective transformations of this compound.
Mechanistic Investigations of Molecular Interactions of 3 2 Bromo 4 Chlorophenyl Isoxazole
In Vitro Studies of Molecular Target Binding and Modulation
In vitro studies are fundamental to elucidating the mechanisms by which a compound exerts its effects at a molecular level. These assays can identify specific biological targets, such as enzymes and receptors, and quantify the compound's ability to bind to and modulate the activity of these targets.
The isoxazole (B147169) ring is a versatile scaffold found in many compounds designed to act as enzyme inhibitors. For instance, isoxazole derivatives have been investigated as inhibitors of various kinases, which are critical regulators of cellular signaling pathways. In one such study, isoxazolo[4,5-e] researchgate.netnih.govnih.govtriazepine derivatives, which contain an isoxazole core, were proposed as potential inhibitors of the catalytic domain of Protein Kinase C (PKC), an enzyme family implicated in cancer. nih.gov
Another critical cellular target is tubulin, the protein that polymerizes to form microtubules. Certain isoxazole-based compounds have been shown to target the taxane-binding site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. nih.gov Mechanistic studies revealed that a lead steroidal A-ring-fused isoxazole, compound 2j , not only increased the rate of tubulin polymerization in vitro but also stabilized the resulting microtubules within cells, effectively blocking cell cycle progression at the G2/M phase. nih.gov This demonstrates that isoxazole-containing molecules can directly bind to and modulate the function of essential cellular enzymes and structural proteins.
Table 1: Examples of Enzyme/Protein Modulation by Isoxazole Derivatives This table presents data from studies on isoxazole analogues to illustrate potential mechanisms, as direct data for 3-(2-Bromo-4-chlorophenyl)isoxazole is not available.
| Compound/Class | Target | Observed Effect | Potency (KD) | Reference |
|---|---|---|---|---|
| Steroidal A-ring-fused Isoxazole (Compound 2j) | Tubulin | Stabilizes tubulin polymers, induces G2/M arrest | Nanomolar Range | nih.gov |
| Isoxazolo[4,5-e] researchgate.netnih.govnih.govtriazepine Derivatives | Protein Kinase C (PKC) | Proposed inhibition of catalytic domain | Not Specified | nih.gov |
Receptor binding assays are crucial for determining a compound's affinity (how tightly it binds) and selectivity (whether it preferentially binds to one receptor over others). Research on trisubstituted isoxazoles has identified them as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a nuclear receptor involved in immune responses. nih.gov
In a comprehensive study, a library of isoxazole derivatives was evaluated for their ability to bind to RORγt and modulate its function. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to measure the compounds' ability to either promote the recruitment of a coactivator (agonist activity, measured by EC₅₀) or to compete with a known ligand (antagonist activity, measured by IC₅₀). nih.gov These assays revealed that specific substitution patterns on the isoxazole scaffold could yield highly potent and selective ligands. nih.gov For example, compound 3 in the study, featuring an ether linker at the C-4 position of the isoxazole, showed high potency in coactivator recruitment assays. nih.gov
Table 2: RORγt Receptor Binding and Functional Data for Representative Isoxazole Analogues Data extracted from a study on trisubstituted isoxazoles to illustrate receptor binding analysis. nih.gov
| Compound | RORγt TR-FRET (Coactivator Recruitment) EC₅₀ (μM) | RORγt Thermal Shift (ΔTₘ °C) |
|---|---|---|
| Compound 3 (ether linker) | 0.019 | 4.9 |
| Compound 6 (alkene linker) | 0.016 | 6.4 |
| Compound 9 (fluoro substituent) | 0.17 | 3.0 |
Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy for diseases driven by aberrant protein complexes. nih.govnih.gov Small molecules can act as modulators by physically blocking the interaction surface or by binding to an allosteric site and inducing a conformational change that prevents or stabilizes the interaction. nih.gov
A compelling example of this mechanism involving an isoxazole-related core comes from studies on the Nrf2/HO-1 protective pathway. Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its degradation. Certain electrophilic compounds can disrupt this PPI, allowing Nrf2 to activate protective genes. nih.gov Research on 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives showed they are potent activators of this pathway. Mass spectrometry and X-ray crystallography confirmed that these compounds act by forming a covalent bond with a specific cysteine residue (Cys151) on Keap1. nih.gov This modification of Keap1 prevents it from binding to Nrf2, thus modulating a critical PPI. This highlights a potential mechanism for isoxazole compounds beyond simple reversible binding. nih.gov
Structure-Activity Relationship (SAR) at the Molecular Interaction Level
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. By systematically modifying different parts of the molecule, researchers can identify the key features responsible for its interaction with a biological target.
Across numerous studies, the isoxazole ring serves as a rigid scaffold that correctly orients its substituents to fit into a target's binding pocket. nih.govnih.gov The specific placement of functional groups on this core is critical for activity.
The Isoxazole Core: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, contributing to binding affinity. The ring itself provides a structurally stable core.
Substituents at C3, C4, and C5: Co-crystal structures of isoxazole ligands bound to the RORγt receptor show that the substituents at the C3, C4, and C5 positions are anchored in distinct positions within the binding site. nih.gov For example, a hydrogen-bond-donating group at the C5 position was found to significantly increase potency by forming a polar interaction with the protein backbone. nih.gov
Aryl Substituents: The nature and substitution pattern of the phenyl ring (such as the 2-bromo-4-chlorophenyl group in the title compound) are crucial for molecular recognition. These groups often engage in hydrophobic interactions within the binding pocket. The substituents on the aryl ring can fine-tune the electronic properties and conformation of the entire molecule, impacting its affinity and selectivity. nih.gov
The presence, type, and position of halogen atoms on the aryl ring can dramatically influence a compound's binding properties. Halogens like bromine and chlorine are highly electronegative and can alter the electronic distribution of the phenyl ring. They can also participate in specific non-covalent interactions, such as halogen bonding, with the target protein.
Systematic studies on other heterocyclic scaffolds have shown a clear halogen-size-dependent effect on binding affinity. nih.gov In the context of isoxazole-related compounds, the role of halogens is multifaceted:
Potency Enhancement: In the study of 3-bromo-4,5-dihydroisoxazoles as Nrf2 activators, the 3-bromo derivative was found to be more active than its 3-chloro counterpart. This suggests that bromine is a better leaving group in the context of the covalent interaction with the Keap1 protein, leading to more potent pathway activation. nih.gov
Modulating Affinity and Selectivity: In the RORγt ligand series, various halogenated compounds were synthesized. The presence of a chloro-substituent on the phenyl ring at the C3 position was a common feature among potent ligands, indicating its importance for fitting into the hydrophobic binding pocket. nih.gov
The specific 2-bromo, 4-chloro substitution pattern on the phenyl ring of this compound suggests a tailored design to optimize steric and electronic interactions within a specific, yet to be identified, binding pocket.
Table 3: Comparison of Activity Based on Halogen Substitution in Isoxazoline (B3343090) Analogues Data illustrating the differential effect of halogen substituents on the activation of the Nrf2 pathway. nih.gov
| Compound | Key Structural Feature | Effect on Nrf2 Activation |
|---|---|---|
| Compound 1 | 3-bromo-isoxazoline | Potent Activator |
| Compound 2 | 3-chloro-isoxazoline | Less Potent Activator |
Influence of Conformational Flexibility on Binding Interactions
The conformational flexibility of a molecule is a critical determinant of its binding affinity and selectivity for a biological target. For this compound, the rotational freedom around the single bond connecting the phenyl and isoxazole rings allows the molecule to adopt various spatial arrangements. This flexibility is not without consequence, as certain conformations may be more energetically favorable for fitting into the binding pocket of a protein than others.
Cellular Mechanisms of Action (In Vitro, Non-Clinical Focus)
In vitro studies using model cell systems are fundamental to elucidating the cellular mechanisms through which a compound exerts its effects. For this compound, a key area of investigation has been its potential to induce programmed cell death, or apoptosis. Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Research in this area often involves treating cancer cell lines with the compound and then assessing markers of apoptosis.
One common method is the use of flow cytometry to detect the externalization of phosphatidylserine, an early apoptotic event, using Annexin V staining. Another is the measurement of caspase enzyme activity, as caspases are the key executioners of the apoptotic cascade. Furthermore, the effect of this compound on the cell cycle can be analyzed. The cell cycle is a series of events that leads to cell division and replication. Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by flow cytometry of cells stained with a DNA-binding dye like propidium (B1200493) iodide. This analysis can reveal if the compound causes an accumulation of cells in a particular phase, indicating cell cycle arrest.
To understand the molecular drivers of the cellular effects observed, researchers investigate the impact of this compound on key signaling cascades. The PI3K/Akt pathway is a critical signaling route that promotes cell survival and proliferation and is often hyperactive in cancer. The phosphorylation state of Akt is a key indicator of its activity. Western blotting can be used to measure the levels of phosphorylated Akt (p-Akt) relative to total Akt. A decrease in the p-Akt/Akt ratio following treatment with the compound would suggest an inhibition of this pro-survival pathway.
Conversely, the tumor suppressor protein p53 plays a crucial role in initiating apoptosis and cell cycle arrest in response to cellular stress. Activation of p53 can be assessed by measuring its protein levels and its phosphorylation status. An increase in p53 levels and its phosphorylation at specific sites would indicate its activation, which could be a key mechanism by which this compound induces its anti-proliferative effects. Investigating these signaling perturbations provides a more detailed picture of the compound's mechanism of action at the molecular level.
The ultimate effect of a compound on cell behavior is often mediated by changes in gene expression and subsequent protein synthesis. To gain a comprehensive understanding of the impact of this compound, researchers can utilize high-throughput techniques to analyze global changes in gene and protein expression.
Microarray analysis or RNA sequencing (RNA-Seq) can be employed to profile the expression of thousands of genes simultaneously in cells treated with the compound compared to untreated control cells. This can reveal entire pathways that are upregulated or downregulated. For example, one might observe an upregulation of genes involved in apoptosis, such as BAX and BAK, and a downregulation of anti-apoptotic genes like BCL-2.
On the protein level, techniques like proteomics, often using mass spectrometry, can identify and quantify changes in the abundance of numerous proteins. This provides a direct assessment of the functional molecules within the cell. For instance, an increase in the protein levels of cleaved caspase-3 would provide strong evidence for the induction of apoptosis. By integrating data from genomics and proteomics, a detailed and comprehensive picture of the cellular response to this compound can be constructed.
Computational Chemistry and Theoretical Insights into 3 2 Bromo 4 Chlorophenyl Isoxazole
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanics forms the basis for a suite of computational methods that probe the electronic structure of a molecule. These calculations are fundamental to predicting molecular properties and reactivity patterns, providing a static yet detailed picture of the compound.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods like B3LYP with a basis set such as 6-31+G* can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov This optimized structure represents the molecule's ground state conformation and is the foundation for all further computational analysis.
Table 1: Representative Optimized Geometric Parameters for 3-(2-Bromo-4-chlorophenyl)isoxazole (Illustrative Data)
Note: The following data are illustrative examples based on typical DFT calculations for similar heterocyclic compounds and are not experimentally determined values for this compound.
| Parameter | Description | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C-Br | Length of the Carbon-Bromine bond | ~ 1.89 Å |
| C-Cl | Length of the Carbon-Chlorine bond | ~ 1.74 Å |
| N-O (isoxazole) | Length of the Nitrogen-Oxygen bond | ~ 1.41 Å |
| C=N (isoxazole) | Length of the Carbon-Nitrogen double bond | ~ 1.30 Å |
| **Bond Angles (°) ** | ||
| C-C-Br | Angle involving the bromine substituent | ~ 121.5° |
| C-C-Cl | Angle involving the chlorine substituent | ~ 119.8° |
| C-O-N (isoxazole) | Angle within the isoxazole (B147169) ring | ~ 109.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized over the more electron-rich areas, while the LUMO resides on electron-deficient regions.
Table 2: Illustrative Frontier Orbital Energies for this compound
Note: These values are representative for similar aromatic-heterocyclic systems and serve as an example. Actual values would be determined via specific QM calculations.
| Orbital | Description | Typical Energy Value (eV) |
| HOMO | Highest Occupied Molecular Orbital | ~ -6.8 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| Energy Gap (ΔE) | LUMO - HOMO | ~ 5.3 eV |
The Molecular Electrostatic Potential (MESP) surface provides a visual map of the charge distribution across a molecule. It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species. The MESP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich), often associated with lone pairs on heteroatoms like oxygen and nitrogen, and blue indicates regions of positive electrostatic potential (electron-poor), typically found around hydrogen atoms attached to electronegative atoms. researchgate.netresearchgate.net
In this compound, the MESP would show significant negative potential around the nitrogen and oxygen atoms of the isoxazole ring, highlighting these as primary sites for hydrogen bond acceptance. researchgate.net The halogen atoms (bromine and chlorine) would also contribute to electronegative regions. This analysis is crucial for understanding non-covalent interactions, such as those that govern the binding of a ligand to a protein's active site.
Future Research Directions and Emerging Avenues for 3 2 Bromo 4 Chlorophenyl Isoxazole
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and sustainable methods for synthesizing 3-(2-Bromo-4-chlorophenyl)isoxazole and its derivatives is a primary focus of ongoing research. While traditional methods often involve the condensation of chalcones with hydroxylamine (B1172632) hydrochloride, newer, more advanced strategies are being explored. researchgate.netsciensage.info
Future research will likely concentrate on the following:
Metal-Free Synthesis: Given the drawbacks of metal catalysts, such as cost and toxicity, there is a growing interest in developing metal-free synthetic routes. rsc.orgresearchgate.net These methods often utilize solid-support systems, microwave assistance, or ultrasonication to facilitate reactions. rsc.orgresearchgate.net
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of isoxazole (B147169) derivatives. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.org
Regioselective Functionalization: Gaining precise control over the substitution patterns on the isoxazole ring is crucial for fine-tuning the compound's properties. rsc.org Future work will aim to develop highly regioselective methods for introducing various functional groups.
A comparative look at traditional versus emerging synthetic methods highlights the potential for significant improvements in efficiency and sustainability.
Table 1: Comparison of Synthetic Approaches for Isoxazole Derivatives
researchgate.netnih.govrsc.orgrsc.orgAdvanced Spectroscopic Probes and Imaging Techniques for Real-Time Mechanistic Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and activity of this compound is essential for its rational design and application. Advanced spectroscopic techniques are poised to play a pivotal role in this endeavor.
Future research directions include:
Time-Resolved Spectroscopy: Techniques like time-resolved photoelectron spectroscopy can provide insights into the ultrafast dynamics of isoxazole ring-opening and other photochemical processes. nih.gov
In-Situ Reaction Monitoring: The use of techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time tracking of reaction progress, helping to optimize conditions and identify intermediates. nih.govglobalresearchonline.net
Fluorescence Spectroscopy: The inherent fluorescence of some isoxazole derivatives can be harnessed to study their interactions with biological targets or to develop fluorescent probes for imaging applications. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. springernature.comnih.gov For this compound, these computational tools offer powerful new ways to accelerate research and development.
Key areas of focus will be:
Generative Models: AI algorithms can be trained to generate novel isoxazole derivatives with desired properties, such as enhanced biological activity or specific material characteristics. nih.govresearchgate.net
Property Prediction: Machine learning models can predict various physicochemical and biological properties of new compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. mdpi.com
Reaction Prediction and Optimization: AI can assist in predicting the outcomes of chemical reactions and identifying optimal synthetic routes, saving time and resources. researchgate.net
The application of AI in chemistry is rapidly evolving, with a variety of models being employed for different tasks.
Table 2: AI and Machine Learning Models in Chemical Research
nih.govnih.govnih.govDevelopment of this compound as a Chemical Probe for Unexplored Biological Pathways
The isoxazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netnih.gov this compound, with its specific substitution pattern, represents a promising starting point for the development of chemical probes to investigate novel biological targets and pathways.
Future research in this area will involve:
Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific proteins and enzymes that interact with this compound.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound to optimize its potency and selectivity for a particular biological target.
Investigation of Material Science Applications for Isoxazole Scaffolds (Non-Biological)
Beyond its biological potential, the isoxazole scaffold also possesses properties that make it attractive for applications in material science. The unique electronic and structural features of isoxazoles can be exploited to create novel materials with tailored functionalities. nih.gov
Potential areas of exploration include:
Liquid Crystals: Isoxazole-containing compounds have been shown to exhibit liquid crystalline properties, which could be utilized in displays and other optical devices. nih.gov
Organic Electronics: The electronic properties of isoxazoles make them potential candidates for use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic components.
Corrosion Inhibitors: Some isoxazole derivatives have demonstrated the ability to inhibit the corrosion of metals, suggesting their potential use in protective coatings. researchgate.net
The diverse research avenues for this compound underscore its potential as a versatile and valuable chemical entity. Continued investigation into its synthesis, properties, and applications is poised to yield significant scientific advancements in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
